![molecular formula C14H16N4O B15225231 N-((1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl)imidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B15225231.png)
N-((1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl)imidazo[1,2-a]pyridine-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl)imidazo[1,2-a]pyridine-7-carboxamide is a complex organic compound featuring a unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and pharmacology. The bicyclic structure, specifically the azabicyclo[2.2.1]heptane moiety, is a key feature that contributes to its biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl)imidazo[1,2-a]pyridine-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the azabicyclo[2.2.1]heptane ring system through a Diels-Alder reaction, followed by functional group modifications to introduce the imidazo[1,2-a]pyridine moiety. The reaction conditions often require precise control of temperature and pH to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
N-((1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl)imidazo[1,2-a]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s stability and reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
N-((1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl)imidazo[1,2-a]pyridine-7-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of N-((1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl)imidazo[1,2-a]pyridine-7-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction, enzyme inhibition, or receptor activation .
類似化合物との比較
Similar Compounds
Epibatidine: A potent acetylcholine nicotinic receptor agonist with a similar azabicyclo[2.2.1]heptane structure.
Nicotine: Another acetylcholine receptor agonist with a simpler structure but similar biological activity.
Quinuclidine: A bicyclic amine with structural similarities but different pharmacological properties.
Uniqueness
N-((1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl)imidazo[1,2-a]pyridine-7-carboxamide stands out due to its combination of the azabicyclo[2.2.1]heptane ring and the imidazo[1,2-a]pyridine moiety, which together confer unique biological activity and potential therapeutic applications .
特性
分子式 |
C14H16N4O |
|---|---|
分子量 |
256.30 g/mol |
IUPAC名 |
N-[(3R,4S)-1-azabicyclo[2.2.1]heptan-3-yl]imidazo[1,2-a]pyridine-7-carboxamide |
InChI |
InChI=1S/C14H16N4O/c19-14(16-12-9-17-4-1-11(12)8-17)10-2-5-18-6-3-15-13(18)7-10/h2-3,5-7,11-12H,1,4,8-9H2,(H,16,19)/t11-,12-/m0/s1 |
InChIキー |
LVYBKCFMJQLQPT-RYUDHWBXSA-N |
異性体SMILES |
C1CN2C[C@H]1[C@H](C2)NC(=O)C3=CC4=NC=CN4C=C3 |
正規SMILES |
C1CN2CC1C(C2)NC(=O)C3=CC4=NC=CN4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



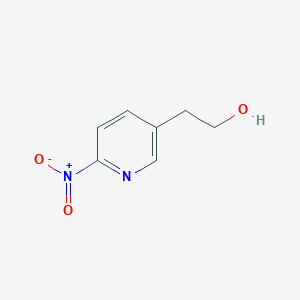
![8-Bromo-6-methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15225155.png)
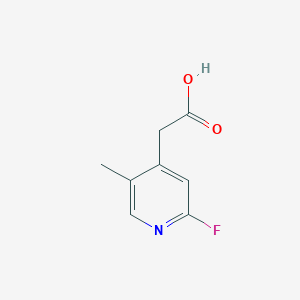
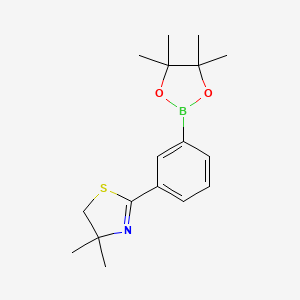
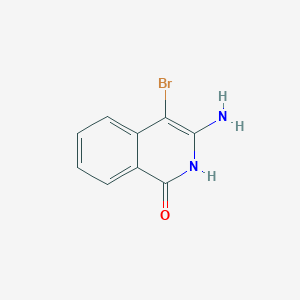
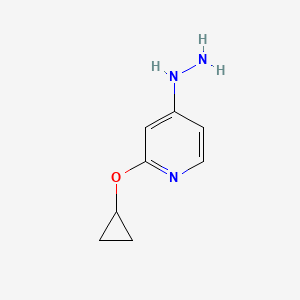
![2-[5-Methyl-2-(thiophen-2-yl)oxazol-4-yl]ethanol](/img/structure/B15225185.png)
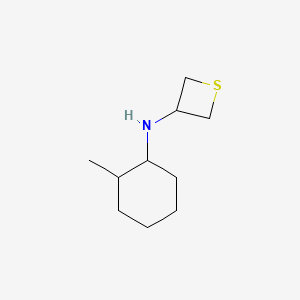
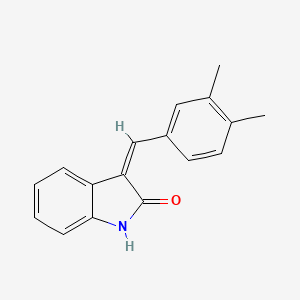
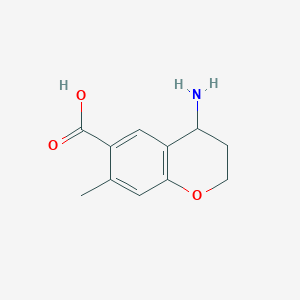
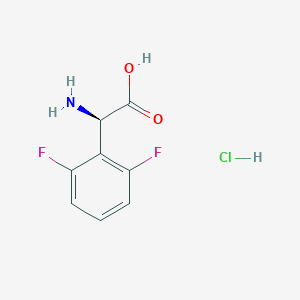
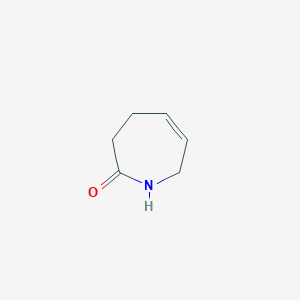
![3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B15225228.png)
